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Compound of Interest

Compound Name: 3-Methyl-1-phenylbutan-2-ol

Cat. No.: B1194085 Get Quote

An In-depth Technical Guide to 3-Methyl-1-
phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methyl-1-phenylbutan-2-ol, a secondary aryl alkyl alcohol, is a compound of interest in the

fields of fragrance chemistry and organic synthesis. This technical guide provides a

comprehensive overview of its physical and chemical properties, a detailed experimental

protocol for its synthesis, and an analysis of its known applications and toxicological profile.

While primarily utilized as a fragrance ingredient, its structural motifs may be of interest to

researchers in medicinal chemistry and drug development as a potential scaffold or

intermediate.

Chemical and Physical Properties
The following tables summarize the key physical and chemical properties of 3-Methyl-1-
phenylbutan-2-ol. These data are essential for its handling, characterization, and application

in a laboratory setting.

Table 1: General and Physical Properties
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Property Value Source

Molecular Formula C₁₁H₁₆O [1][2][3]

Molecular Weight 164.24 g/mol [1][3]

Physical Form Liquid

Boiling Point 184.3°C at 760 mmHg [2]

Density 0.965 g/cm³ [2]

Refractive Index 1.513 [2]

Flash Point 71.6°C [2]

logP 2.246 [2]

Solubility Data not available

Table 2: Identification and Structural Information
Identifier Value Source

IUPAC Name 3-methyl-1-phenylbutan-2-ol [3]

CAS Number 705-58-8 [1][3]

Canonical SMILES CC(C)C(CC1=CC=CC=C1)O [3]

InChI

InChI=1S/C11H16O/c1-

9(2)11(12)8-10-6-4-3-5-7-

10/h3-7,9,11-12H,8H2,1-2H3

[3]

InChIKey
AFLKKLSCQQGOEK-

UHFFFAOYSA-N
[3]

Experimental Protocols
Synthesis of 3-Methyl-1-phenylbutan-2-ol via Grignard
Reaction
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The most common and effective method for the synthesis of 3-Methyl-1-phenylbutan-2-ol is
the Grignard reaction. This involves the nucleophilic addition of an isobutylmagnesium halide to

phenylacetaldehyde. The following is a detailed protocol adapted from general Grignard

reaction procedures.

Materials:

Magnesium turnings

Iodine crystal (as initiator)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Isobutyl bromide

Phenylacetaldehyde

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware for anhydrous reactions (flame-dried)

Magnetic stirrer and heating mantle

Procedure:

Preparation of the Grignard Reagent:

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of

iodine.

Add a small amount of anhydrous diethyl ether to cover the magnesium.

In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether.
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Add a small portion of the isobutyl bromide solution to the magnesium. The reaction is

initiated when the brown color of the iodine disappears and bubbling is observed. Gentle

heating may be required to initiate the reaction.

Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a

rate that maintains a gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature for an

additional 30-60 minutes to ensure complete formation of the Grignard reagent

(isobutylmagnesium bromide).

Reaction with Phenylacetaldehyde:

Cool the Grignard reagent solution in an ice bath.

Prepare a solution of phenylacetaldehyde in anhydrous diethyl ether and add it to the

dropping funnel.

Add the phenylacetaldehyde solution dropwise to the cooled Grignard reagent with

vigorous stirring. Maintain the temperature below 10°C during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours.

Work-up and Purification:

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise

addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the

magnesium alkoxide and neutralize any unreacted Grignard reagent.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with two portions of diethyl ether.

Combine the organic layers and wash with brine.

Dry the combined organic layer over anhydrous magnesium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to

obtain the crude product.

Purify the crude 3-Methyl-1-phenylbutan-2-ol by vacuum distillation.

Characterization
The synthesized 3-Methyl-1-phenylbutan-2-ol can be characterized using various

spectroscopic methods:

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of

protons in the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of

carbon atoms.

FTIR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, particularly

the hydroxyl (-OH) group (broad peak around 3300-3500 cm⁻¹) and the aromatic C-H and

C=C bonds.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of

the compound.

Chemical Reactivity
The chemical reactivity of 3-Methyl-1-phenylbutan-2-ol is characteristic of a secondary

alcohol.

Oxidation: It can be oxidized to the corresponding ketone, 3-methyl-1-phenylbutan-2-one,

using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern

oxidation.

Dehydration: Acid-catalyzed dehydration will lead to the formation of alkenes. The major

product is expected to be 3-methyl-1-phenylbut-1-ene due to the formation of a more stable

conjugated system with the phenyl ring.[4][5]

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form

esters.
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Biological and Toxicological Profile
Biological Activity
Currently, there is no significant body of publicly available scientific literature detailing specific

biological activities or signaling pathway modulation by 3-Methyl-1-phenylbutan-2-ol in the

context of drug development. Its primary documented use is as a fragrance ingredient in

various consumer products.[1][6]

Toxicological Information
A toxicological and dermatological review of 3-Methyl-1-phenylbutan-2-ol for its use as a

fragrance ingredient has been conducted.[6] It is classified as an aryl alkyl alcohol. The

available data includes studies on its physical properties and potential for mucous membrane

(eye) irritation.[6] For a comprehensive safety assessment, it is recommended to refer to the

review of the entire Aryl Alkyl Alcohols group.[6]
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Caption: Synthesis workflow for 3-Methyl-1-phenylbutan-2-ol via Grignard reaction.
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Chemical Classification
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Caption: Logical relationship of 3-Methyl-1-phenylbutan-2-ol's classification.

Conclusion
3-Methyl-1-phenylbutan-2-ol is a well-characterized secondary aryl alkyl alcohol with

established physical and chemical properties. Its synthesis via the Grignard reaction is a

standard and reliable method. While its primary application is in the fragrance industry, and

there is a lack of data on its specific biological activities and signaling pathway interactions, its

structure may still hold potential for further investigation in medicinal chemistry. This guide

provides a solid foundation of its known properties and synthesis for researchers and scientists

interested in this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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